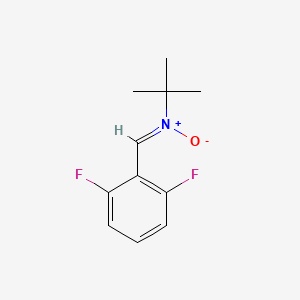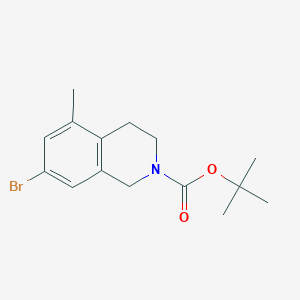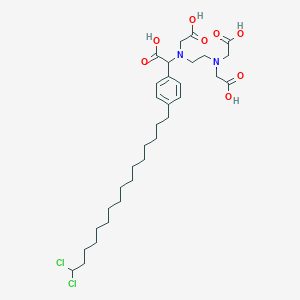
1-(5-Amino-2,4-dibromophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Amino-2,4-dibromophenyl)ethan-1-one is an organic compound with the molecular formula C8H7Br2NO It is characterized by the presence of two bromine atoms, an amino group, and a ketone functional group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2,4-dibromophenyl)ethan-1-one typically involves the bromination of this compound precursors. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the selective bromination of the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Amino-2,4-dibromophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the bromine atoms to hydrogen.
Substitution: The amino group and bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
1-(5-Amino-2,4-dibromophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Amino-2,4-dibromophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-Dibromophenyl)ethan-1-one: Lacks the amino group, leading to different chemical reactivity and applications.
1-(5-Amino-2,4-dichlorophenyl)ethan-1-one: Contains chlorine atoms instead of bromine, resulting in different physical and chemical properties.
Eigenschaften
Molekularformel |
C8H7Br2NO |
|---|---|
Molekulargewicht |
292.95 g/mol |
IUPAC-Name |
1-(5-amino-2,4-dibromophenyl)ethanone |
InChI |
InChI=1S/C8H7Br2NO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,11H2,1H3 |
InChI-Schlüssel |
KROVSOKBZAEVSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)


![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)
![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)
